4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol
Overview
Description
4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol is an organic compound characterized by the presence of a bromophenyl group attached to a butynol structure
Mechanism of Action
Target of Action
Similar compounds have been studied for their interactions with various biological targets . For instance, pyrazole-bearing compounds, which share some structural similarities with the compound , have shown potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that the compound might be involved in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process involves the interaction of the compound with a metal catalyst, leading to the formation of new chemical compounds .
Biochemical Pathways
For instance, pyrazole derivatives have been found to inhibit the growth of Leishmania aethiopica and Plasmodium berghei, suggesting an impact on the biochemical pathways of these organisms .
Result of Action
For instance, pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, 4-bromodiphenyl ether, a compound structurally similar to 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol, is known to be a persistent organic environmental pollutant . This suggests that environmental factors such as temperature, pH, and presence of other chemicals could potentially influence the action and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol typically involves the bromination of phenol followed by subsequent reactions to introduce the butynol group. One common method involves the bromination of phenol using bromine in the presence of a solvent like carbon disulfide at low temperatures . The resulting bromophenol can then undergo further reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes followed by purification steps to ensure the compound’s purity. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Another bromophenyl compound with different functional groups and applications.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with similar bromophenyl structure but different biological activities.
(Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A compound with a bromophenyl group and pyrazole moiety, used in different chemical and biological contexts.
Uniqueness
4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol is unique due to its specific butynol structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.
Properties
IUPAC Name |
4-(4-bromophenyl)-2-methylbut-3-yn-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMSTKBGLPACHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405605 | |
Record name | 4-(4-bromophenyl)-2-methylbut-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76347-62-1 | |
Record name | 4-(4-bromophenyl)-2-methylbut-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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